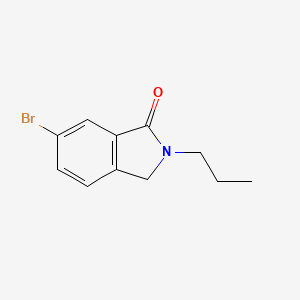

6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one

Description

6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one (CAS: 807343-17-5) is a brominated isoindolinone derivative with the molecular formula C₁₁H₁₂BrNO and a molecular weight of 254.12 g/mol . Its structure features a bicyclic isoindolinone core substituted with a bromine atom at position 6 and a propyl group at position 2. This compound is of interest in medicinal chemistry due to the versatility of isoindolinones as scaffolds for drug discovery, particularly in central nervous system (CNS) and cardiovascular therapeutics .

Properties

IUPAC Name |

6-bromo-2-propyl-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-2-5-13-7-8-3-4-9(12)6-10(8)11(13)14/h3-4,6H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMUUTRTNJJNED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Alkylation via Cobalt Catalysis

A cobalt(II)-catalyzed intramolecular alkylation strategy has been employed to form the isoindolinone ring. This method uses hydrazone tethers to facilitate cyclization under optimized conditions:

-

Catalyst : 1 mol% Co(TPP) (5,10,15,20-tetraphenylporphyrincobalt(II))

-

Solvent : o-Dichlorobenzene

-

Base : 2.5 equiv DBU

-

Temperature : 60°C

The reaction proceeds via a radical intermediate, where the cobalt catalyst enables 1,5-hydrogen abstraction, followed by cyclization to form the bicyclic structure. This method is advantageous for its tolerance of functional groups such as bromo, chloro, and trifluoromethyl substituents.

Alkylation for Propyl Sidechain Introduction

Nucleophilic Substitution with Propylamine

The propyl group is introduced via nucleophilic substitution on a pre-formed isoindolinone intermediate. Key steps include:

Reductive Amination

An alternative approach involves reductive amination using propionaldehyde and sodium cyanoborohydride:

-

Conditions : Acetic acid (pH 4–5), room temperature, 24 hours.

-

Yield : 58–63%.

This method avoids harsh conditions but requires careful pH control to prevent over-reduction.

Bromination Strategies

Direct Bromination of Isoindolinone

Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid:

Bromination of Aromatic Precursors

Bromine is introduced early in the synthesis via Friedel-Crafts alkylation:

-

Substrate : 2-propyl-2,3-dihydro-1H-isoindol-1-one.

-

Reagent : Br₂ in DCM, catalyzed by FeBr₃.

Multi-Step Synthesis Pathways

Route A: Cyclization → Bromination → Alkylation

Route B: Bromination → Cyclization → Alkylation

-

Bromination : Early-stage bromination of phthalic anhydride derivatives (75% yield).

-

Cyclization : Hydrazone formation and Co(TPP)-catalyzed cyclization (78% yield).

-

Alkylation : Reductive amination with propionaldehyde (63% yield).

Overall Yield : 47%.

Comparative Analysis of Methods

| Parameter | Route A | Route B |

|---|---|---|

| Total Steps | 3 | 3 |

| Overall Yield | 53% | 47% |

| Functional Group Tolerance | Moderate | High |

| Scalability | Limited | High |

| Cost | High | Moderate |

Key Observations :

-

Route A offers higher yields but requires expensive cobalt catalysts.

-

Route B is more scalable due to early bromination, reducing later-stage purification challenges.

Optimization Strategies

Solvent Effects

Temperature Control

-

Cyclization : 60°C optimal for balancing reaction rate and byproduct formation.

-

Bromination : Sub-zero temperatures (−10°C to 0°C) minimize polybromination.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate or sodium hydride.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 2-propyl-2,3-dihydro-1H-isoindol-1-one. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the propyl group can lead to the formation of carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Common Reagents and Conditions

Substitution: Potassium carbonate (K2CO3), sodium hydride (NaH), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvents like ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), solvents like acetone or water.

Major Products Formed

Substitution: Various substituted isoindolinones depending on the nucleophile used.

Reduction: 2-Propyl-2,3-dihydro-1H-isoindol-1-one.

Oxidation: Carboxylic acids or aldehydes derived from the oxidation of the propyl group.

Scientific Research Applications

Pharmaceutical Development

Key Intermediates in Drug Synthesis:

6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique chemical structure allows for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound can exhibit neuroprotective effects, making it a candidate for further therapeutic exploration .

Case Study: PI3Kγ Inhibitors

Recent studies have highlighted the role of isoindolinone derivatives, including 6-bromo compounds, in the development of selective inhibitors for phosphoinositide 3-kinase gamma (PI3Kγ). For instance, a derivative demonstrated an IC50 value of 0.064 μM with over 600-fold selectivity for PI3Kγ compared to other isoforms, showcasing its potential in cancer therapy .

Organic Synthesis

Building Blocks for Complex Molecules:

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactivity enables chemists to create derivatives with varied functional groups, facilitating the development of new materials and chemicals .

Synthesis Methods:

The synthesis typically involves multi-step organic reactions that allow for precise control over functionalization. This flexibility is crucial for tailoring the compound's properties to specific applications.

Biological Research

Investigating Biological Effects:

Researchers employ this compound to study its effects on biological systems. The exploration of its mechanisms can lead to discoveries regarding drug actions and potential therapeutic applications. Preliminary studies have suggested antiviral properties, particularly in inhibiting viral entry into host cells .

Potential Anticancer Activity:

Isoindole derivatives have been noted for their anti-cancer activities through mechanisms like angiogenesis inhibition. This makes compounds like 6-bromo derivatives promising candidates for cancer treatment research .

Material Science

Development of Novel Materials:

The unique chemical characteristics of this compound make it suitable for applications in material science. It is being explored for its potential in creating advanced materials such as polymers and coatings with specific properties tailored to industrial needs .

Chemical Analysis

Analytical Chemistry Applications:

In analytical chemistry, this compound is used for the identification and quantification of related substances. Its role in quality control processes across various industries underscores its importance in regulatory compliance .

Mechanism of Action

The mechanism of action of 6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the propyl group can influence the compound’s binding affinity and selectivity for these targets.

For example, in enzyme inhibition studies, the compound may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. In receptor binding studies, the compound may interact with specific receptor sites, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Isoindolinone derivatives vary in substituent type, position, and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Isoindolinone Derivatives

Pharmacological and Physicochemical Properties

- Receptor Binding: Piperazine-substituted analogs (e.g., compound 9 in ) exhibit nanomolar affinity for 5-HT1A receptors, highlighting the impact of bulky substituents on CNS target engagement .

- Solubility: Hydroxy-substituted derivatives (e.g., 4-Bromo-6-hydroxy-...) show improved aqueous solubility, making them suitable for intravenous formulations .

Therapeutic Potential

- CNS Applications: Piperazine-substituted isoindolinones () are promising for psychiatric disorders due to 5-HT1A modulation, whereas brominated analogs may serve as intermediates for antipsychotic or nootropic agents .

- Cardiovascular Effects: The 2-(3-aminopropyl)-substituted compound 12 () demonstrates cardiovascular activity, suggesting isoindolinones with basic side chains could target ischemic heart disease .

- Antiamnesic Activity : Molecular docking studies () reveal that substituents like naphthyloxy groups enhance acetylcholinesterase inhibition, a trait absent in the target compound but relevant for structural optimization .

Biological Activity

6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one (CAS Number: 807343-24-4) is a compound that belongs to the isoindole family. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C₁₁H₁₂BrNO

Molar Mass : 240.12 g/mol

IUPAC Name : 6-bromo-1-isoindolinone

Structural Characteristics : The compound features a bromine atom at the 6-position and a propyl group that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that it may exhibit neuroprotective effects by modulating pathways involved in oxidative stress and inflammation. The compound's structure allows for interactions with enzymes and receptors that are critical in disease progression.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

| Biological Activity | Description |

|---|---|

| Neuroprotection | Investigated for its potential to protect neurons from oxidative damage. |

| Antioxidant Effects | Capable of scavenging free radicals and reducing oxidative stress in cellular models. |

| Anti-inflammatory | May inhibit inflammatory pathways, contributing to its neuroprotective properties. |

| Anticancer Potential | Structural analogs show promise in inhibiting cancer cell proliferation through various mechanisms. |

Neuroprotective Effects

A study focusing on the neuroprotective properties of related isoindole compounds found that derivatives exhibited significant efficacy in reducing neuronal death caused by oxidative stress. Specifically, compounds similar to this compound demonstrated the ability to improve cell viability in models of neurodegeneration .

Antioxidant Activity

Research has shown that isoindole derivatives can effectively scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in neuronal cells. The antioxidant capacity of these compounds was evaluated using various assays, indicating that they can significantly lower ROS levels in vitro .

Anticancer Activity

In a comparative study, compounds structurally related to this compound were tested for their anticancer properties. These compounds inhibited angiogenesis and tumor growth in xenograft models, suggesting potential applications in cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-2-propyl-2,3-dihydro-1H-isoindol-1-one?

The compound is typically synthesized via alkylation or bromination reactions. For example:

- Alkylation : Reacting isoindolinone precursors with propyl halides in the presence of a base (e.g., KCO) in polar aprotic solvents like DMF or DMSO. This method is analogous to the synthesis of substituted indoles and triazoles described in , where brominated intermediates are generated using reagents like 2-bromo-1-ethanone derivatives .

- Bromination : Direct bromination of the isoindolinone scaffold using N-bromosuccinimide (NBS) under controlled conditions (e.g., in CCl or CHCl with catalytic AIBN). This aligns with protocols for brominated heterocycles in , where regioselectivity is influenced by substituent positioning .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Key methods include:

- H/C NMR : To verify proton environments (e.g., propyl chain integration at δ 0.8–1.6 ppm) and carbonyl resonance (δ 160–180 ppm). provides detailed NMR assignments for structurally related brominated indoles and isoindolones .

- IR Spectroscopy : Detection of the carbonyl stretch (~1650–1750 cm) and C-Br vibrations (~500–600 cm) .

- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H] at m/z 268.03 for CHBrNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data reported for brominated isoindolones?

Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:

- Comparative Analysis : Cross-referencing with structurally validated analogs (e.g., 6-bromoindoles in ) .

- Isotopic Labeling : Using N or C-labeled precursors to clarify ambiguous signals in NMR .

- Advanced Techniques : 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated in for complex heterocycles .

Q. What strategies improve regioselectivity in bromination reactions for isoindolinone derivatives?

Regioselectivity is influenced by:

- Directing Groups : Electron-donating groups (e.g., methoxy) at specific positions can direct bromination to the para or meta positions, as seen in for triazole derivatives .

- Temperature Control : Lower temperatures (0–25°C) favor kinetic control, reducing side reactions.

- Catalytic Systems : Use of Lewis acids (e.g., FeBr) to stabilize transition states, analogous to protocols in for indole bromination .

Q. How can purity and stability of intermediates be ensured during multi-step synthesis?

- Chromatography : HPLC or column chromatography (silica gel, eluting with EtOAc/hexane) to separate brominated byproducts .

- Recrystallization : Using solvent pairs like ethanol/water for high-purity crystals, as described in for sulfonamide derivatives .

- Stability Monitoring : Storage under inert atmospheres (N/Ar) to prevent degradation of brominated compounds, supported by safety protocols in and .

Q. What safety measures are critical when handling brominated intermediates?

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

- Substituent Variation : Systematically modify the propyl chain or bromine position to assess impact on biological targets (e.g., enzyme inhibition). demonstrates this approach with bromoimidazole-indole hybrids .

- Bioassays : Pair synthetic analogs with in vitro assays (e.g., receptor binding, cytotoxicity) to correlate structural features with activity.

- Computational Modeling : Use docking studies (AutoDock, Schrödinger) to predict binding interactions, as applied to cannabimimetic indoles in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.